molecular formula C10H7IO2 B14337796 Prop-2-yn-1-yl 2-iodobenzoate CAS No. 108521-58-0

Prop-2-yn-1-yl 2-iodobenzoate

Cat. No.: B14337796
CAS No.: 108521-58-0
M. Wt: 286.07 g/mol
InChI Key: QXHQIEWTUPKILK-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 2-iodobenzoate is an organic compound with the molecular formula C10H7IO2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a prop-2-yn-1-yl group and the hydrogen atom of the benzene ring is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-yn-1-yl 2-iodobenzoate can be synthesized through a multi-step process. One common method involves the esterification of 2-iodobenzoic acid with prop-2-yn-1-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of esterification and iodination reactions can be scaled up for industrial purposes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 2-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminium hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Prop-2-yn-1-yl 2-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 2-iodobenzoate involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions, while the ester and alkyne groups participate in various organic transformations. The molecular targets and pathways depend on the specific reactions and applications, such as enzyme inhibition or interaction with cellular components in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Prop-2-yn-1-yl 2-bromobenzoate: Similar structure but with a bromine atom instead of iodine.

    Prop-2-yn-1-yl 2-chlorobenzoate: Similar structure but with a chlorine atom instead of iodine.

    Prop-2-yn-1-yl benzoate: Lacks the halogen atom on the benzene ring.

Uniqueness

Prop-2-yn-1-yl 2-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, or non-halogenated analogs. The iodine atom enhances the compound’s ability to participate in substitution reactions and can be used as a handle for further functionalization .

Properties

CAS No.

108521-58-0

Molecular Formula

C10H7IO2

Molecular Weight

286.07 g/mol

IUPAC Name

prop-2-ynyl 2-iodobenzoate

InChI

InChI=1S/C10H7IO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h1,3-6H,7H2

InChI Key

QXHQIEWTUPKILK-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)C1=CC=CC=C1I

Origin of Product

United States

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